2-Chloropyrimidine-5-carbonitrile
Overview
Description
2-Chloropyrimidine-5-carbonitrile is a heterocyclic organic compound with the molecular formula C5H2ClN3. It is a derivative of pyrimidine, characterized by the presence of a chlorine atom at the second position and a cyano group at the fifth position of the pyrimidine ring.
Mechanism of Action
Target of Action
2-Chloropyrimidine-5-carbonitrile is a pyrimidine derivative . Pyrimidines are common heterocyclic compounds found in many natural products as well as synthetic drugs with antibacterial and antimicrobial activities
Mode of Action
The mode of action of this compound involves nucleophilic attack on pyrimidines using organolithium reagents . This reaction is highly regioselective, favoring the formation of C-4 substituted products . The introduction of a new hydrophobic side chain using organolithium reagents enhances the binding affinity with the serotonin (5-HT) receptor sites .
Biochemical Pathways
It’s known that pyrimidine derivatives can inhibit vital enzymes responsible for dna biosynthesis, such as dihydrofolate reductase, thymidylate synthetase, thymidine phosphorylase, and reverse transcriptase .
Result of Action
Pyrimidine derivatives are known to have antibacterial, antimicrobial, and potentially anticancer activities .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, the compound’s storage temperature can affect its stability . .
Biochemical Analysis
Biochemical Properties
It is known that pyrimidine derivatives, which include 2-Chloropyrimidine-5-carbonitrile, can interact with various enzymes, proteins, and other biomolecules . The nature of these interactions can vary widely depending on the specific structure of the pyrimidine derivative and the biomolecule it interacts with .
Cellular Effects
Some pyrimidine derivatives have been shown to have significant effects on cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
Pyrimidine derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloropyrimidine-5-carbonitrile typically involves the chlorination of 2-aminopyrimidine-5-carbonitrile. One common method includes the use of tert-butyl nitrite and copper(II) chloride in acetonitrile as solvents. The reaction is carried out under an inert atmosphere at room temperature, followed by heating at 60°C for 24 hours .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves stringent control of reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 2-Chloropyrimidine-5-carbonitrile undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Cyclization Reactions: It can form cyclic compounds through reactions with other bifunctional reagents
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide, potassium thiolate, and primary amines are commonly used under mild to moderate conditions.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed:
Substitution Products: Depending on the nucleophile, products such as 2-aminopyrimidine-5-carbonitrile, 2-thiopyrimidine-5-carbonitrile, and 2-alkoxypyrimidine-5-carbonitrile are formed.
Cyclized Products: Various heterocyclic compounds can be synthesized through cyclization reactions.
Scientific Research Applications
2-Chloropyrimidine-5-carbonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Derivatives of this compound are investigated as potential therapeutic agents, particularly as kinase inhibitors targeting specific proteins involved in cancer progression.
Industry: It is used in the development of agrochemicals, pharmaceuticals, and dyes
Comparison with Similar Compounds
- 2-Aminopyrimidine-5-carbonitrile
- 2-Thiopyrimidine-5-carbonitrile
- 2-Alkoxypyrimidine-5-carbonitrile
Comparison: 2-Chloropyrimidine-5-carbonitrile is unique due to the presence of the chlorine atom, which makes it more reactive towards nucleophilic substitution compared to its analogsAdditionally, its derivatives have shown promising biological activities, making it a valuable compound in medicinal chemistry .
Properties
IUPAC Name |
2-chloropyrimidine-5-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2ClN3/c6-5-8-2-4(1-7)3-9-5/h2-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXQSUQZXESNFNH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=N1)Cl)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00614368 | |
Record name | 2-Chloropyrimidine-5-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00614368 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.54 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1753-50-0 | |
Record name | 2-Chloropyrimidine-5-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00614368 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Chloro-5-pyrimidinecarbonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the structural characterization of 2-Chloropyrimidine-5-carbonitrile?
A1: While a full spectroscopic analysis is not available in the provided research, [, ] this compound serves as a precursor for synthesizing 5-cyanocytosine. [] This suggests a structure containing a pyrimidine ring with a chlorine atom at the 2nd position and a nitrile group at the 5th position. Further spectroscopic characterization, including Raman and infrared spectra analysis, has been conducted on the related compound 4-Amino-2-chloropyrimidine-5-carbonitrile. [] This data can offer insights into the vibrational modes and structural features of the pyrimidine ring system with similar substituents.
Q2: How is this compound used in the synthesis of pyrimidinium hexafluoridosilicate salts?
A2: this compound is reacted with hydrofluoric acid and silicon dioxide to produce (5-cyanocytosinium)₂[SiF₆], a pyrimidinium hexafluoridosilicate salt. [] This suggests that the chlorine atom in this compound is replaced by an amino group during the reaction, leading to the formation of 5-cyanocytosine. The 5-cyanocytosine then acts as a cation, interacting with the hexafluoridosilicate anion ([SiF₆]²⁻) through N‒H···F hydrogen bonds to form the final salt. []
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